molecular formula C16H18Cl2N2O3 B10949935 ethyl 4-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate

ethyl 4-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate

Cat. No.: B10949935
M. Wt: 357.2 g/mol
InChI Key: MNIAINJIRJWGEA-ONEGZZNKSA-N
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Description

ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a propenyl group with dichlorophenyl and oxo substituents. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the propenyl group: This step involves the addition of the propenyl group to the pyrazine ring, often using reagents like aldehydes or ketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

  • **Ethyl 4-(3,4-dichlorophenyl)-

Properties

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

ethyl 4-[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18Cl2N2O3/c1-2-23-16(22)20-7-5-19(6-8-20)4-3-15(21)12-9-13(17)11-14(18)10-12/h3-4,9-11H,2,5-8H2,1H3/b4-3+

InChI Key

MNIAINJIRJWGEA-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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